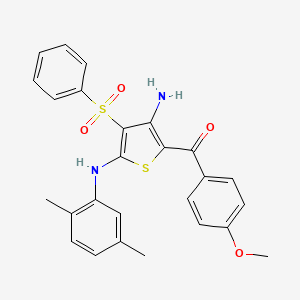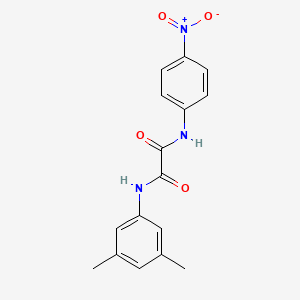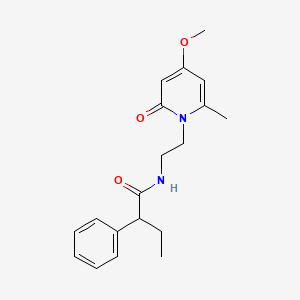
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide is an organic compound with a pyridine-based structure It is characterized by the presence of a methoxy and a methyl group attached to the pyridine ring, combined with a butanamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
Synthesis of the Pyridine Intermediate
Starting with the cyclization of suitable precursors to form the pyridine ring.
Introduction of the methoxy group at the 4-position and the methyl group at the 6-position via electrophilic aromatic substitution reactions.
Formation of the Ethyl Linker
Attachment of an ethyl chain to the nitrogen atom of the pyridine ring through alkylation reactions.
Butanamide Formation
Coupling of 2-phenylbutanoic acid or its derivative with the ethylated pyridine intermediate using amide bond formation techniques, such as amidation with coupling agents (e.g., EDC, DCC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Optimization of reaction conditions for large-scale synthesis, including temperature control, solvent selection, and efficient purification techniques (e.g., recrystallization, chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions:
Oxidation: : The compound may be susceptible to oxidation at the methoxy or methyl groups.
Reduction: : Reduction reactions may occur at the carbonyl groups of the amide and pyridine moieties.
Substitution: : Substitution reactions can take place at the aromatic rings, especially under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidized derivatives, such as carboxylic acids or hydroxylated compounds.
Reduced products, including alcohols or alkylated amides.
Substituted derivatives depending on the specific substitution reactions.
Wissenschaftliche Forschungsanwendungen
In Chemistry
As a precursor in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under various chemical conditions.
In Biology and Medicine
Potential use as a pharmaceutical intermediate due to its structural features.
Investigated for possible therapeutic applications, including anti-inflammatory or anticancer activities.
In Industry
Applications in the synthesis of specialty chemicals and materials.
Use in the development of novel drug candidates or agrochemicals.
Wirkmechanismus
The precise mechanism of action depends on the specific context of its use. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include:
Binding to active sites of enzymes, inhibiting or activating their function.
Interacting with cellular receptors, leading to downstream signaling effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpropanamide
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpentanamide
Uniqueness
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of a pyridine ring with a butanamide chain, offering a unique set of chemical and biological properties not found in closely related compounds.
The fascinating world of organic chemistry never ceases to amaze with its intricacies and potentials. Is there anything else specific you’d like to explore about this compound?
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAYBYTBWNUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2879986.png)
![3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2879990.png)
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)
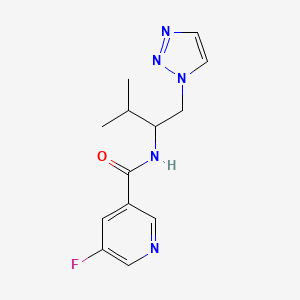
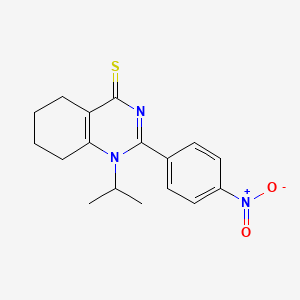
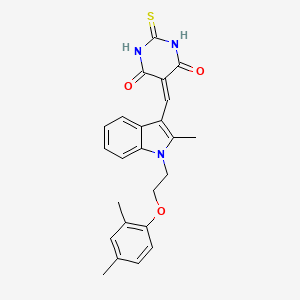
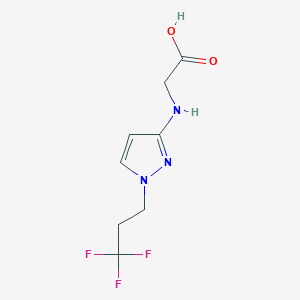
![tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)
![ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2879999.png)
![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2880002.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2880003.png)
